molecular formula C7H12O2 B1626582 2-Ethyl-2-vinyl-1,3-dioxolane CAS No. 22515-82-8

2-Ethyl-2-vinyl-1,3-dioxolane

Cat. No.: B1626582
CAS No.: 22515-82-8
M. Wt: 128.17 g/mol
InChI Key: USRYHFPJVIKINJ-UHFFFAOYSA-N
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Description

2-Ethyl-2-vinyl-1,3-dioxolane is an organic compound with the molecular formula C7H12O2. It is a member of the 1,3-dioxolane family, which are cyclic acetals formed from the reaction of carbonyl compounds with diols. This compound is characterized by its unique structure, which includes both an ethyl and a vinyl group attached to the dioxolane ring. It is used in various fields, including organic synthesis, agriculture, and dyestuffs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethyl-2-vinyl-1,3-dioxolane involves its reactivity as a cyclic acetal. It can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of reactive intermediates such as hemiacetals and aldehydes . These intermediates can further react with nucleophiles or electrophiles, facilitating various chemical transformations. The presence of the vinyl group also allows for polymerization reactions, making it useful in polymer chemistry .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-2-vinyl-1,3-dioxolane is unique due to the presence of both ethyl and vinyl groups, which enhance its reactivity and versatility in chemical synthesis. The vinyl group allows for polymerization, while the ethyl group provides additional steric and electronic effects that can influence the compound’s reactivity and stability .

Properties

IUPAC Name

2-ethenyl-2-ethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-7(4-2)8-5-6-9-7/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRYHFPJVIKINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50530468
Record name 2-Ethenyl-2-ethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22515-82-8
Record name 2-Ethenyl-2-ethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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